Reduced Lipophilicity (LogP) Compared to the N-Isobutyl Analog
The N-isopentyl target compound exhibits a significantly lower LogP (2.84) than the N-isobutyl analog (LogP 4.07), as reported on vendor technical datasheets . This difference of approximately 1.24 log units indicates that the target compound is markedly less lipophilic, which predicts improved aqueous solubility and a potentially more favorable metabolic profile [1].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.8388 |
| Comparator Or Baseline | N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1202805-25-1): LogP = 4.0749 |
| Quantified Difference | Target compound LogP is 1.2361 units lower (less lipophilic) |
| Conditions | Computed by vendor using standardized in silico prediction models as reported on technical datasheets. |
Why This Matters
In drug discovery, excessive lipophilicity (LogP > 5) is associated with poor solubility and high metabolic clearance; the isopentyl analog provides a more development-friendly property profile compared to the isobutyl analog.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46, 3–26. View Source
